

2,4,4'-Trihydroxydihydrochalcone: A Comprehensive Technical Guide on Biological Activity and Mechanisms

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Compound of Interest

Compound Name: 2,4,4'-Trihydroxydihydrochalcone

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Abstract

2,4,4'-Trihydroxydihydrochalcone, a member of the dihydrochalcone class of plant secondary metabolites, is a structurally intriguing molecule with potential therapeutic applications. While direct research on this specific compound is emerging, this technical guide consolidates the current understanding of its biological activities and underlying mechanisms by examining available data and drawing inferences from closely related chalcones and dihydrochalcones. This document provides a comprehensive overview of its antioxidant, anti-inflammatory, and potential anticancer properties, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, are a significant class of polyphenolic compounds found abundantly in fruits, vegetables, and medicinal plants. They form the central backbone of flavonoids and are recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. **2,4,4'-Trihydroxydihydrochalcone**, characterized by a C6-C3-C6 backbone with hydroxyl groups at the 2, 4, and 4' positions, is structurally similar to other well-

studied bioactive chalcones. This guide aims to provide an in-depth analysis of its biological activities and mechanisms of action, leveraging data from direct studies where available and from structurally analogous compounds to build a comprehensive profile.

Biological Activities of 2,4,4'-Trihydroxydihydrochalcone and Related Compounds

The biological efficacy of **2,4,4'-Trihydroxydihydrochalcone** and its analogues is attributed to their chemical structure, particularly the number and position of hydroxyl groups, which influence their ability to scavenge free radicals and interact with cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of chalcones are pivotal to their protective effects against oxidative stress-mediated diseases. While direct antioxidant data for **2,4,4'-Trihydroxydihydrochalcone** is limited, studies on its isomer, 2,4,4'-trihydroxychalcone (isoliquiritigenin), provide valuable insights. This isomer has been shown to effectively inhibit lipid peroxidation.

A study investigating the efficacy of 2,4,4'-trihydroxychalcone in preventing the oxidation of sunflower oil demonstrated its potent antioxidant capabilities. The compound effectively reduced the formation of primary and secondary oxidation products over an 88-day storage period, with its performance being comparable or superior to the synthetic antioxidant butylated hydroxytoluene (BHT).[1] The antioxidant mechanism is likely attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals.[1]

Table 1: Antioxidant Activity of 2,4,4'-Trihydroxychalcone in Sunflower Oil[1]

Parameter	Concentration (ppm)	Day 22	Day 44	Day 66	Day 88
Peroxide Value (meq O ₂ /kg)	Control	20.3 ± 1.5	45.6 ± 2.1	80.2 ± 3.3	141.9 ± 5.7
	100	15.1 ± 0.9	30.2 ± 1.8	55.4 ± 2.5	98.7 ± 4.1
	500	10.5 ± 0.6	22.8 ± 1.3	40.1 ± 1.9	70.3 ± 3.2
	1000	8.2 ± 0.4	18.4 ± 1.1	32.7 ± 1.5	58.9 ± 2.6
p-Anisidine Value	Control	4.8 ± 0.3	8.9 ± 0.5	13.2 ± 0.7	18.9 ± 1.0
	100	3.1 ± 0.2	6.2 ± 0.4	9.8 ± 0.6	14.3 ± 0.8
	500	2.2 ± 0.1	4.5 ± 0.3	7.1 ± 0.4	10.8 ± 0.6
	1000	1.8 ± 0.1	3.6 ± 0.2	5.9 ± 0.3	8.7 ± 0.5

Structure-activity relationship studies of dihydrochalcones suggest that the presence and position of hydroxyl groups are critical for antioxidant activity. Specifically, a 2',6'-dihydroxy configuration appears to confer higher electron transfer and hydrogen atom transfer activities compared to a 2',4'-dihydroxy arrangement.[2][3]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Chalcones have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. Research on structurally similar compounds suggests that **2,4,4'-Trihydroxydihydrochalcone** likely possesses anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to attenuate the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[4] This effect is mediated through the inhibition of the NF- κ B and p38 MAPK signaling pathways.[4]

Another related compound, 2,2',4'-trihydroxychalcone, has been identified as an inhibitor of the ROR γ t transcription factor, which is crucial for the differentiation of pro-inflammatory Th17 cells.

[5][6] By inhibiting ROR γ t, this chalcone effectively suppressed Th17 cell differentiation and alleviated disease progression in mouse models of experimental autoimmune encephalomyelitis (EAE), colitis, and skin allograft rejection.[5][6]

Anticancer Activity

The anticancer potential of chalcones is a major area of investigation. Studies on various cancer cell lines have revealed the cytotoxic and pro-apoptotic effects of several hydroxylated chalcones. For example, 2',4',4'-trihydroxy-3-methoxychalcone exhibited strong anticancer activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines with IC50 values of 8.53 μ g/mL and 2.66 μ g/mL, respectively.[7] Similarly, 2',4'-dihydroxy-3-methoxychalcone was active against HeLa and WiDr cells with IC50 values of 12.80 μ g/mL and 19.57 μ g/mL.[7]

The proposed mechanism for the anticancer effects of some chalcones involves the inhibition of the PI3K/AKT/NF- κ B signaling pathway, which is a critical regulator of cell survival and proliferation.[8]

Table 2: Anticancer Activity of Related Chalcones[7]

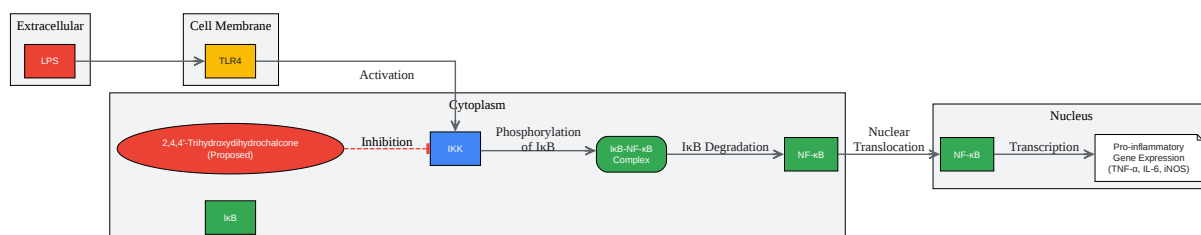
Compound	Cell Line	IC50 (μ g/mL)
2',4',4'-trihydroxy-3-methoxychalcone	HeLa	8.53
	WiDr	2.66
T47D	24.61	
2',4'-dihydroxy-3-methoxychalcone	HeLa	12.80
	WiDr	19.57
T47D	20.73	

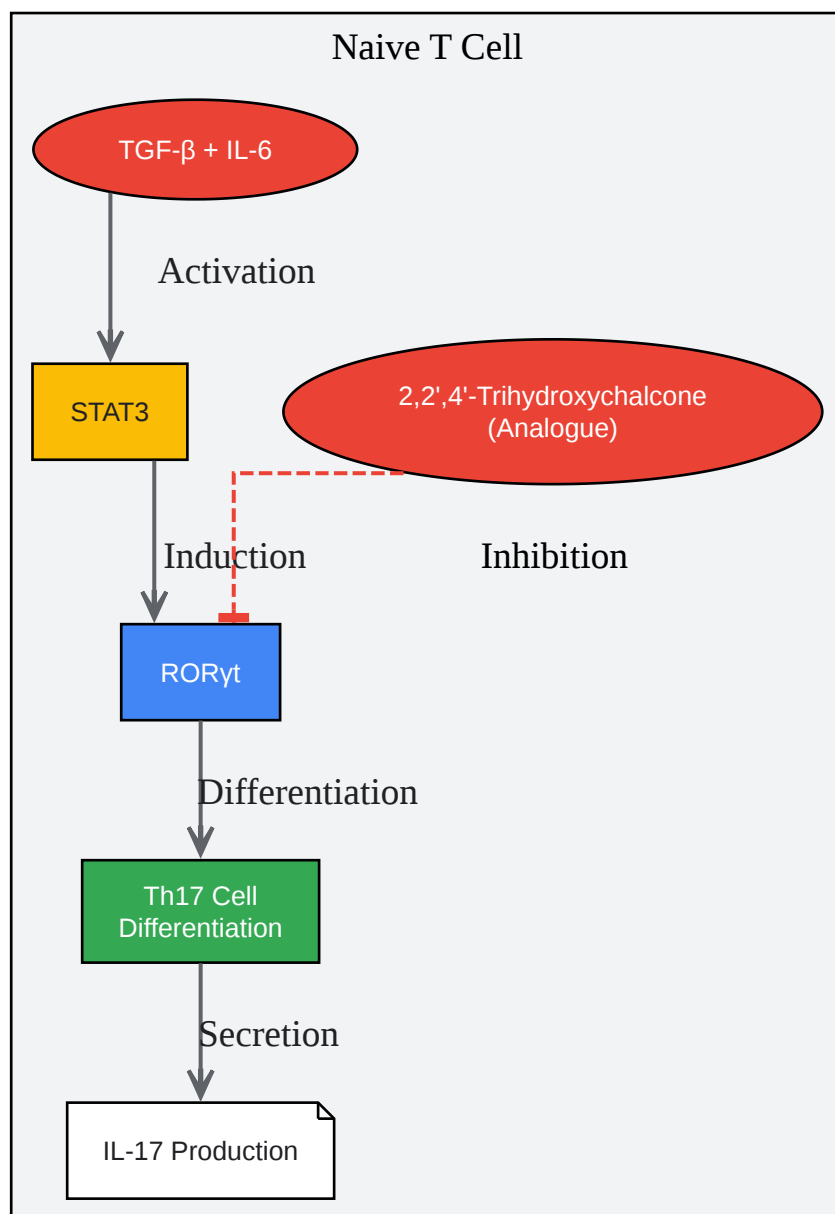
Mechanisms of Action: Signaling Pathways

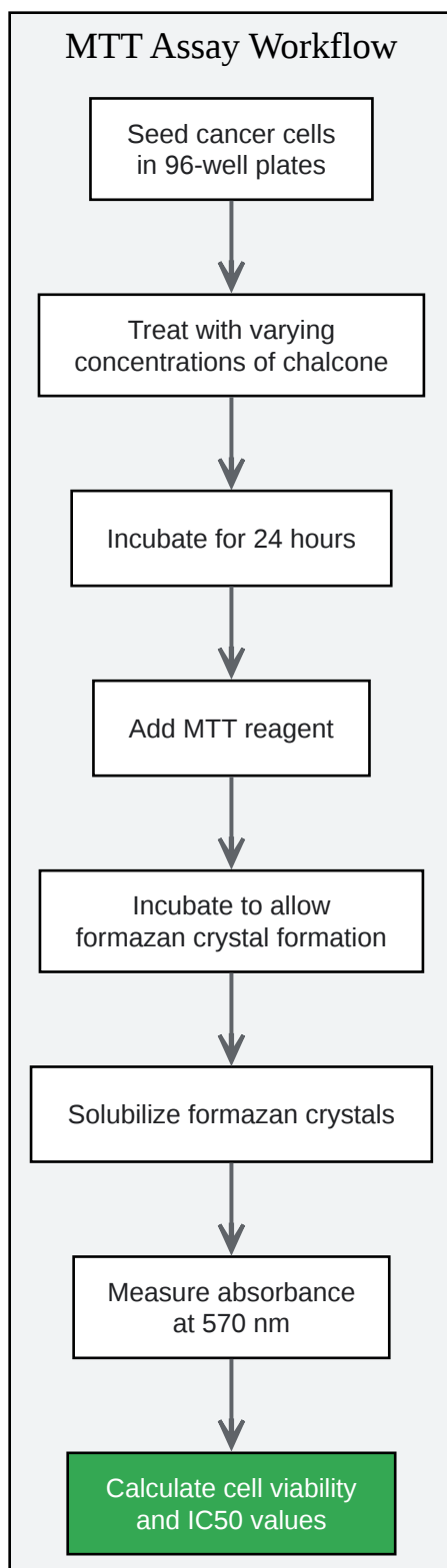
The biological activities of **2,4,4'-Trihydroxydihydrochalcone** and its analogs are mediated through the modulation of several key signaling pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In response to stimuli like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit this pathway by preventing the activation of I κ B kinase (IKK), thereby blocking NF- κ B nuclear translocation.







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